

Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrobenzoic acid

Cat. No.: B147310

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This guide provides a comprehensive overview of the spectroscopic data for **2-Nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and dyes. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Nitrobenzoic acid**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the protons and carbon atoms in its structure.

^1H NMR Data

The ^1H NMR spectrum of **2-Nitrobenzoic acid** in DMSO- d_6 exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) in ppm
H-6	8.00 - 8.03
H-4	7.88 - 7.90
H-5	7.81 - 7.82
H-3	7.79

Table 1: ^1H NMR Spectroscopic Data for **2-Nitrobenzoic acid** in DMSO- d_6 .[\[1\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for **2-Nitrobenzoic acid** are presented below.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O	165.7
C-2	147.9
C-4	133.5
C-6	131.8
C-1	130.3
C-5	129.1
C-3	124.2

Table 2: ^{13}C NMR Spectroscopic Data for **2-Nitrobenzoic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[2\]](#) The IR spectrum of **2-Nitrobenzoic acid** shows characteristic absorption bands for the carboxylic acid and nitro functional groups.

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
Carboxylic Acid	O-H stretch	~3300-2500
Carboxylic Acid	C=O stretch	~1700
Nitro Group	N-O asymmetric stretch	~1530
Nitro Group	N-O symmetric stretch	~1350

Table 3: Key IR Absorption Bands for **2-Nitrobenzoic acid**.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[\[2\]](#) For **2-Nitrobenzoic acid**, the presence of the benzene ring and the nitro group results in characteristic absorptions in the UV region. The expected absorption maxima (λ_{max}) are typically in the range of 250-350 nm.[\[2\]](#)

Solvent	λ_{max} (nm)
Ethanol	~265

Table 4: UV-Vis Absorption Data for **2-Nitrobenzoic acid**.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Nitrobenzoic acid**.

Methodology:

- **Sample Preparation:** A sample of **2-Nitrobenzoic acid** (approximately 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ (approximately 0.5-0.7 mL), in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

- Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a frequency of 400 MHz or higher for protons, is used.
- Data Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - For ^1H NMR, a standard single-pulse experiment is performed. Key parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (around 220 ppm) is necessary.
- Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectra are then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol

Objective: To identify the functional groups in **2-Nitrobenzoic acid** using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[3]

Methodology:

- Sample Preparation: A small amount of solid **2-Nitrobenzoic acid** is placed directly onto the ATR crystal.[4] No further sample preparation is required for this technique.[3][4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2] The ATR crystal can be made of materials like diamond or zinc selenide.[4]
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.[2] This will be subtracted from the sample spectrum.
- The solid sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is then recorded over a typical range of 4000-400 cm^{-1} . [2]
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

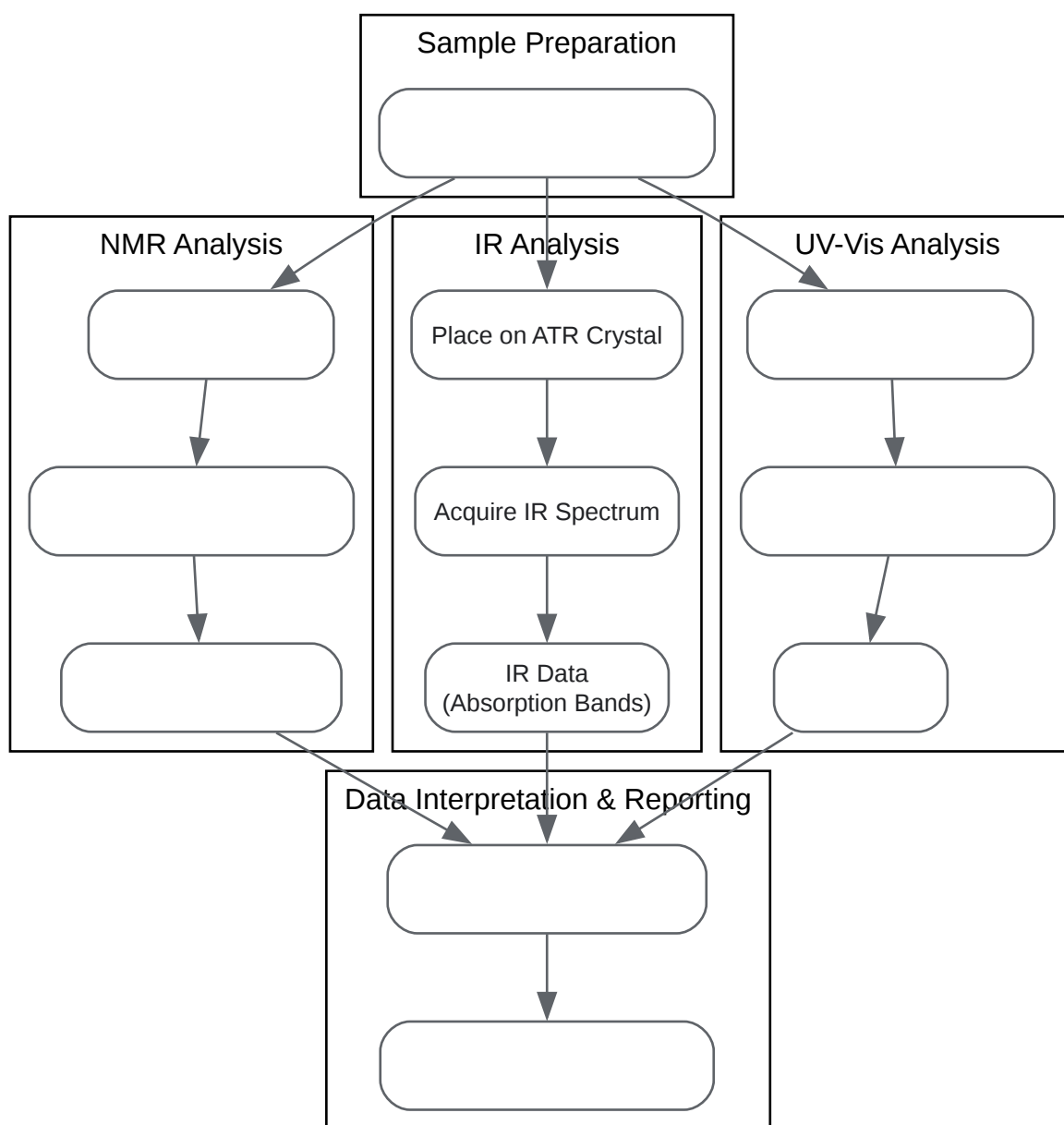
Objective: To determine the electronic absorption spectrum of **2-Nitrobenzoic acid**.

Methodology:

- Sample Preparation: A dilute solution of **2-Nitrobenzoic acid** is prepared using a UV-transparent solvent, such as ethanol.[2] The concentration is typically in the range of 10^{-4} to 10^{-6} M to ensure the absorbance falls within the linear range of the instrument.[2]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used for these measurements.[2]
- Data Acquisition:
 - A cuvette containing the pure solvent (the blank) is placed in the reference beam path of the spectrophotometer, and the instrument is zeroed.[2]
 - The cuvette is then filled with the sample solution and placed in the sample beam path.
 - The absorbance is measured over a wavelength range, typically from 200 to 400 nm.[2]
- Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is identified from the plot.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis of **2-Nitrobenzoic acid**.

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